![molecular formula C26H30N4O2S B2572275 1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide CAS No. 1116045-43-2](/img/structure/B2572275.png)
1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H30N4O2S and its molecular weight is 462.61. The purity is usually 95%.
BenchChem offers high-quality 1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Mechanisms
Scientific research has extensively explored compounds with complex structures similar to the one you've inquired about, focusing on their potential therapeutic applications and underlying mechanisms. For instance, studies on compounds with activity against various types of cancer, infectious diseases, and neurological disorders are common. The structural features often play a crucial role in their interaction with biological targets, such as enzymes or receptors, which dictates their therapeutic potential.
Metabolism and Disposition
The metabolism and excretion of pharmaceutical compounds are critical aspects of drug development, impacting their safety and efficacy profiles. Investigations into how compounds are metabolized in the body and how they are excreted can reveal important insights into their potential as therapeutic agents. For example, studies on the metabolism and excretion of novel HSP90 inhibitors in rats and dogs have provided valuable information on their safety and potential side effects, which is crucial for advancing these compounds in clinical development (Lin Xu et al., 2013).
Safety Assessments
Safety assessments, including the evaluation of potential nephrotoxicity and neurotoxicity of compounds, are essential components of the drug development process. These studies help identify any adverse effects that may limit a compound's therapeutic use. For example, the investigation of the nephrotoxicity of certain antibiotics and their combinations with other drugs provides important data on the risks associated with their clinical use (A. Mondorf, 1979).
Eigenschaften
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-18-4-5-19(2)23(14-18)33-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-20-6-8-22(32-3)9-7-20/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMGQZGDNYZUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.